5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXWSDWLMOKHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via cyclization of an appropriate amino acid derivative.
Coupling Reaction: The final step involves coupling the chloro-substituted thiophene with the pyrrolidinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the pyrrolidinone moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structural motifs are found in various pharmacologically active molecules, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Rivaroxaban (BAY 59-7939)
Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Key Features :
- Oxazolidinone-morpholino core: Enhances binding to Factor Xa’s active site .
- Pharmacokinetics : High oral bioavailability (80–100%), renal excretion (~36%), and a half-life of 5–13 hours .
- Clinical Use: Approved for venous thromboembolism (VTE) prophylaxis and stroke prevention in atrial fibrillation .
Comparison: Rivaroxaban’s morpholino group and stereospecific oxazolidinone backbone optimize Factor Xa inhibition. The target compound’s cyclopropyl-pyrrolidinone may alter binding kinetics or metabolic stability, but data are lacking.
Enantiomeric Pair: 5-R-Rivaroxaban
Biological Activity
5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chloro group and a cyclopropyl-oxopyrrolidinyl side chain. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in cellular processes. Specific pathways involved in its mechanism of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It may interact with particular receptors, influencing signaling pathways associated with cell growth and proliferation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown potent antiproliferative activity against various cancer cell lines, including:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 2.01 | Induction of apoptosis |
| OVACAR-4 (Ovarian) | 2.27 | Cell cycle arrest |
| T47D (Breast Cancer) | 0.362 | Inhibition of tubulin polymerization |
These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against pathogenic bacteria and fungi. For example, derivatives have demonstrated inhibitory effects against:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
These results indicate that the compound could be explored further for its antimicrobial applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of thiophene-based compounds. For instance:
- Antiproliferative Studies : A study evaluated a series of thiophene derivatives, revealing that certain compounds exhibited broad-spectrum anticancer activity with submicromolar GI50 values across multiple cancer cell lines .
- Mechanistic Insights : Further mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization .
- In Vivo Efficacy : In vivo studies using murine models demonstrated significant tumor growth reduction when treated with potent thiophene derivatives, supporting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
